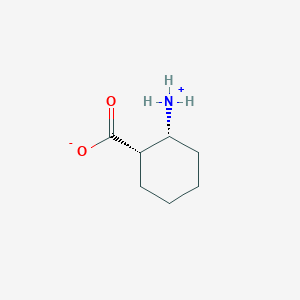

(1S,2R)-2-aminocyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,2R)-2-aminocyclohexane-1-carboxylic acid chemical properties

An In-Depth Technical Guide to (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid: Properties, Applications, and Experimental Considerations

Introduction

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a non-canonical, cyclic β-amino acid that has emerged as a cornerstone in modern medicinal chemistry and drug development. Its structurally constrained cyclohexane framework, combined with the specific cis stereochemical arrangement of its amino and carboxyl functional groups, imparts unique conformational properties that are highly sought after in the design of sophisticated molecular architectures. Unlike their linear α-amino acid counterparts, cyclic β-amino acids like this one serve as powerful tools for creating peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved pharmacological profiles.[1][2]

This technical guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and strategic applications of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with field-proven insights, offering a comprehensive resource for leveraging this versatile building block in the laboratory. We will delve into its structural nuances, its role in shaping peptide conformation, and practical methodologies for its incorporation into novel synthetic molecules.

Physicochemical and Structural Properties

The utility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in molecular design is fundamentally derived from its distinct structural and chemical characteristics. Understanding these properties is critical for predicting its behavior in both chemical reactions and biological systems.

Molecular Structure and Stereochemistry

The molecule features a cyclohexane ring with an amino group at position 2 and a carboxylic acid group at position 1. The specific stereochemical designation (1S,2R) dictates a cis relationship between these two functional groups, meaning they are situated on the same face of the ring. This configuration locks the molecule into a conformationally restrained state, a sharp contrast to the flexibility of acyclic amino acids. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

Caption: 2D representation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

Core Chemical Properties

The fundamental physicochemical properties of this amino acid are summarized below. These data points are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 189101-41-5 | [3][4] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | [6][7] |

| Melting Point | 264-266 °C | [3] |

| Solubility | Soluble in water | [7] |

| Topological Polar Surface Area | 63.3 Ų | [4][5] |

| Hydrogen Bond Donors | 2 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

| XLogP3-AA | -1.5 | [4][5] |

The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule exists as a zwitterion at physiological pH. The introduction of a carboxylic acid group generally enhances water solubility, which is a beneficial property for improving the pharmacokinetic profile of drug candidates.[8]

Spectroscopic Characterization

Confirming the identity, purity, and structure of (1S,2R)-2-aminocyclohexane-1-carboxylic acid and its derivatives relies on standard spectroscopic techniques. Below are the expected spectral features.

| Technique | Feature | Expected Characteristics | Rationale |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3500 cm⁻¹ | The O-H bond is involved in strong hydrogen bonding, causing significant peak broadening.[9] |

| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1700-1725 cm⁻¹ | Characteristic of a carboxylic acid carbonyl. Conjugation or hydrogen bonding can shift it to <1700 cm⁻¹.[9] | |

| N-H Stretch (Amine) | Moderate band(s), ~3300-3500 cm⁻¹ | Primary amines typically show two bands in this region. | |

| N-H Bend (Amine) | Moderate band, ~1550-1650 cm⁻¹ | Bending vibration of the primary amine. | |

| ¹H NMR | -COOH Proton | Very broad singlet, ~10-12 ppm | Highly deshielded proton, often exchanges with trace water, leading to broadening.[9] |

| -CH-COOH Proton | Multiplet, ~2.0-2.5 ppm | Alpha to a carbonyl group, deshielded. | |

| -CH-NH₂ Proton | Multiplet, ~2.5-3.0 ppm | Alpha to the nitrogen atom, deshielded. | |

| -NH₂ Protons | Broad singlet, variable shift | Chemical shift and broadening are highly dependent on solvent and concentration due to exchange. | |

| Cyclohexane Protons | Complex multiplets, ~1.2-2.0 ppm | Overlapping signals from the CH₂ groups of the cyclohexane ring. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~175-185 ppm | Typical chemical shift for a carboxylic acid carbon. |

| Aliphatic Carbons (-CH-) | ~50-60 ppm | Carbons directly attached to heteroatoms (N and COOH group). | |

| Aliphatic Carbons (-CH₂-) | ~20-40 ppm | Remaining carbons of the cyclohexane ring. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 143.09 (Exact Mass) | The exact mass is a key identifier in high-resolution mass spectrometry.[4] |

| Fragmentation | Loss of H₂O, COOH | Common fragmentation patterns for amino acids include the loss of water and the carboxyl group. |

Role in Medicinal Chemistry and Drug Development

The true power of (1S,2R)-2-aminocyclohexane-1-carboxylic acid lies in its application as a strategic tool for overcoming common challenges in drug design, particularly within the realm of peptide-based therapeutics.

A Versatile Peptidomimetic Building Block

Peptides are highly specific and potent biological modulators, but their therapeutic use is often hampered by poor metabolic stability (rapid degradation by proteases) and low bioavailability. Incorporating β-amino acids is a proven strategy to create "peptidomimetics" that resist enzymatic cleavage.[2]

The cyclic nature of this specific β-amino acid offers a distinct advantage by pre-organizing the peptide backbone. This conformational constraint can lock a peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target. Furthermore, cyclic β-amino acids like this one are known to be efficient α-helix breakers, allowing for the precise disruption or stabilization of specific secondary structures within a peptide chain.[1]

Caption: Incorporation of a cyclic β-amino acid to constrain a peptide backbone.

Applications in Synthesis

As a chiral intermediate, (1S,2R)-2-aminocyclohexane-1-carboxylic acid is invaluable for constructing enantiomerically pure pharmaceuticals.[6] Its defined stereochemistry is transferred to the final product, which is critical as different enantiomers of a drug can have vastly different biological activities and toxicities.

Key therapeutic areas where this building block and its derivatives have shown promise include:

-

Neurological Disorders: It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological pathways.[6]

-

Anti-Inflammatory and Antibacterial Agents: The rigid cyclohexane scaffold has been shown to be a favorable moiety in the development of compounds with anti-inflammatory and antibacterial properties.[10]

-

Bioconjugation: The dual functionality allows it to act as a linker, attaching biomolecules to surfaces or other molecules for applications in targeted drug delivery and diagnostics.[6]

Experimental Protocols and Considerations

Successful utilization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid requires a solid understanding of its handling, reactivity, and common synthetic transformations.

Synthesis and Functionalization Workflow: Amide Coupling

A frequent and critical reaction involving this amino acid is the formation of an amide bond between its carboxylic acid and a primary or secondary amine. This is a cornerstone of peptide synthesis. The workflow typically requires protection of the amino group to prevent self-reaction, activation of the carboxylic acid, and subsequent coupling, followed by deprotection.

Protocol: Boc-Protected Amide Coupling

-

Amino Group Protection (if starting from the unprotected amino acid):

-

Step: Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., NaOH) to deprotonate the amino group. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Causality: The Boc protecting group is essential to prevent the amine from acting as a nucleophile, ensuring that only the carboxylic acid reacts in the subsequent coupling step. It is stable under basic/nucleophilic conditions but easily removed with acid.[6]

-

-

Carboxylic Acid Activation and Coupling:

-

Step: Dissolve the resulting Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir for a few minutes to activate the carboxyl group, then add the desired amine nucleophile.

-

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling agents form a highly reactive activated ester intermediate, which is then readily attacked by the amine to form a stable amide bond. The base neutralizes the acidic byproducts formed during the reaction.

-

-

Deprotection of the Amino Group:

-

Step: Dissolve the purified, Boc-protected product in a suitable solvent (e.g., CH₂Cl₂) and add a strong acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane). Stir until the Boc group is cleaved (monitored by TLC or LC-MS).

-

Causality: The tert-butyl carbamate is labile in strong acid, collapsing to release the free amine, carbon dioxide, and isobutylene. This step regenerates the amino group for further functionalization or for the final compound.

-

Caption: General workflow for the amide coupling of Boc-protected (1S,2R)-ACHC.

Handling and Storage

-

Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation.[7] For the Boc-protected version, storage at 0-8 °C is recommended.[6]

-

Safety: While safety data for this specific isomer is limited, related aminocyclohexanecarboxylic acids are classified as irritants, causing potential skin, eye, and respiratory irritation.[5] Therefore, standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.

Conclusion

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is far more than a simple cyclic amino acid; it is a precision tool for molecular engineering. Its inherent conformational rigidity, defined stereochemistry, and ability to enhance the drug-like properties of peptides make it an exceptionally valuable building block for medicinal chemists. By providing resistance to proteolysis and enabling the fine-tuning of molecular architecture, it opens avenues for the development of novel therapeutics with superior efficacy and pharmacokinetic profiles. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction workflows, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of next-generation pharmaceuticals.

References

-

Chem-Impex. (n.d.). (1S,2R)-Boc-2-aminocyclohexane carboxylic acid. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). (1S,2R)-2-aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Glowacka, I. E., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5484. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sadowski, M. C., et al. (2022). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

-

Hruby, V. J., & Balse, P. M. (2000). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 7(9), 945-970. Retrieved from [Link]

-

Sodupe, M., et al. (2010). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Physical Chemistry Chemical Physics, 12(35), 10465-10473. Retrieved from [Link]

-

Escudero-Adán, F. J., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Retrieved from [Link]

- Singh, Y. P., & Kumar, E. (2024). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Drug Discovery and Development.

-

Chatterjee, S., et al. (2014). Beta-amino acids: versatile peptidomimetics. Medicinal Chemistry, 4(8), 597-611. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2R)-2-aminocyclohexanecarboxylic acid | C7H13NO2 - BuyersGuideChem [buyersguidechem.com]

- 4. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. (1R,2R)-2-Aminocyclohexanecarboxylic Acid | 26685-83-6 | TCI AMERICA [tcichemicals.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. mdpi.com [mdpi.com]

(1S,2R)-2-aminocyclohexane-1-carboxylic acid stereochemistry and chirality

An In-Depth Technical Guide to the Stereochemistry and Chirality of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a chiral cyclic β-amino acid of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone and defined stereochemistry offer a unique scaffold for the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active compounds. This guide provides a comprehensive technical overview of the stereochemical and chiral aspects of this molecule, including its isomeric landscape, conformational preferences, stereoselective synthesis, and analytical methods for stereochemical assignment. As a Senior Application Scientist, the following sections are designed to offer not just protocols, but the underlying scientific rationale to empower researchers in their application of this versatile building block.

The Stereochemical Landscape of 2-Aminocyclohexane-1-carboxylic Acid

The structure of 2-aminocyclohexane-1-carboxylic acid features two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.[1][2]

The prefixes cis and trans are used to describe the relative orientation of the amino and carboxylic acid groups. In the cis isomers, both substituents are on the same face of the cyclohexane ring, while in the trans isomers, they are on opposite faces.

-

(1S,2R)-2-aminocyclohexane-1-carboxylic acid and its enantiomer (1R,2S)-2-aminocyclohexane-1-carboxylic acid: These are the cis isomers.[3]

-

(1S,2S)-2-aminocyclohexane-1-carboxylic acid and its enantiomer (1R,2R)-2-aminocyclohexane-1-carboxylic acid: These are the trans isomers.[2]

The specific stereoisomer of interest, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, has the amino group and the carboxylic acid group in a cis relationship on the cyclohexane ring.[1]

Caption: Stereochemical relationships of 2-aminocyclohexane-1-carboxylic acid isomers.

Conformational Analysis: The Impact of Stereochemistry

The cyclohexane ring is not planar and exists predominantly in a chair conformation. The stereochemistry of the substituents at C1 and C2 dictates their preferred axial or equatorial orientation, which in turn influences the molecule's overall shape, stability, and biological activity.

For the cis isomer, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation. In contrast, the trans isomers can exist in a diaxial or a diequatorial conformation, with the latter being significantly more stable due to reduced steric strain. This conformational rigidity is a key feature exploited in the design of structured peptides (foldamers).[4][5]

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid is a critical step for its application in pharmaceuticals and other chiral technologies. The choice of synthetic strategy depends on the desired scale and purity.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly. One common approach involves the diastereoselective reduction of a chiral precursor. For instance, the reductive amination of a 2-oxocyclohexanecarboxylic acid derivative with a chiral amine can yield a diastereomeric mixture that can be separated, followed by removal of the chiral auxiliary.[6]

Resolution of Racemic Mixtures

Resolution is a widely used method for separating enantiomers from a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent.

Caption: Workflow for the resolution of racemic cis-2-aminocyclohexane-1-carboxylic acid.

Experimental Protocol: Resolution of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid

-

Dissolution: Dissolve one equivalent of the racemic cis-2-aminocyclohexane-1-carboxylic acid in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Resolving Agent: Add one equivalent of a chiral resolving agent (e.g., (R)-mandelic acid or a chiral amine) to the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched amino acid. The resolving agent will remain in the solution.

-

Purification: Collect the solid amino acid by filtration, wash with cold water, and dry under vacuum.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Analytical Techniques for Stereochemical Characterization

The confirmation of the absolute and relative stereochemistry is paramount. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) based on the coupling constants between the protons at C1 and C2. For the absolute stereochemistry and enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used to create diastereomeric environments that result in distinguishable NMR signals for the enantiomers.[7][8][9]

Caption: Principle of enantiomeric purity determination by NMR using a chiral solvating agent.

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the absolute stereochemistry.[4][10][11] This technique is often used to confirm the structure of a newly synthesized stereoisomer or a key intermediate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical technique for separating enantiomers and determining enantiomeric excess. The separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer.

Applications in Research and Development

The well-defined stereochemistry and conformational rigidity of (1S,2R)-2-aminocyclohexane-1-carboxylic acid make it a valuable building block in several areas:

-

Peptidomimetics and Foldamers: Its constrained structure can induce specific secondary structures, such as helices, in peptides.[4][5] This is crucial for designing peptides with enhanced biological activity and stability.

-

Pharmaceuticals: It serves as a key chiral intermediate in the synthesis of various drug candidates.[12] The stereochemistry is often critical for the drug's efficacy and safety, as different stereoisomers can have different pharmacological activities and toxicities.[13][14][15]

-

Chiral Catalysis: Derivatives of this amino acid can be used as chiral ligands in asymmetric catalysis.

Summary of Key Properties

| Property | Value | Source |

| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | [1][16] |

| Molecular Formula | C7H13NO2 | [1][16] |

| Molecular Weight | 143.18 g/mol | [1][16] |

| CAS Number | 189101-41-5 | [1][16] |

| Stereochemistry | cis configuration | [1] |

References

- Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an - University of Wisconsin–Madison.

- (1S,2R)-2-aminocyclohexane-1-carboxylic acid - 189101-41-5 - Vulcanchem.

- (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem.

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH.

- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure.

- 1S,2R-Boc-2-aminocyclohexane carboxylic acid - Chem-Impex.

- NMR determination of enantiomeric purity | Chemical Reviews - ACS Publications.

- (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem.

- Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv.

- Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - RSC Publishing.

- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed.

- Effects of Stereoisomers on Drug Activity.

- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - UNIPI.

- (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate.

- A photochemical route to 3- and 4-hydroxy derivatives of 2- aminocyclobutane-1-carboxylic acid with an all-cis geometry - Figshare.

- 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers.

- 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem - NIH.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC - NIH.

- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.

- (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem.

- stereochemistry and biological activity of drugs.

- peptide nmr.

- NMR Analysis of Amino Acids - YouTube.

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF - ResearchGate.

- X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures - ResearchGate.

- Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc.

- (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 2724639 - PubChem.

Sources

- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid (189101-41-5) for sale [vulcanchem.com]

- 2. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 2724639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. youtube.com [youtube.com]

- 10. figshare.com [figshare.com]

- 11. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]

- 12. chemimpex.com [chemimpex.com]

- 13. biomedgrid.com [biomedgrid.com]

- 14. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid

Foreword: The Significance of Chiral Purity in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in efficacy and safety. It is within this context that the synthesis of enantiomerically pure compounds, such as (1S,2R)-2-aminocyclohexane-1-carboxylic acid, becomes a paramount objective. This cyclic β-amino acid is a valuable building block in the synthesis of a variety of bioactive molecules, where its constrained conformation can impart favorable pharmacokinetic properties and target-binding affinities. This guide provides an in-depth technical overview of the primary strategies for obtaining this valuable chiral intermediate in its enantiomerically pure form, with a focus on both enzymatic and classical chemical resolution techniques.

Strategic Approaches to Enantiomeric Purity

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid predominantly relies on the resolution of a racemic mixture of the cis-diastereomer. Two principal strategies have proven to be effective in achieving high enantiomeric excess (ee):

-

Enzymatic Kinetic Resolution (EKR): This elegant approach leverages the high stereoselectivity of enzymes, most notably lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[1]

-

Classical Chemical Resolution via Diastereomeric Salt Formation: This well-established technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physical properties, these salts can be separated by fractional crystallization.[2]

This guide will delve into the practical execution of both methodologies, providing detailed protocols and insights into the underlying principles that govern their success.

Part 1: Enzymatic Kinetic Resolution: A Biocatalytic Approach to Chirality

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the synthesis of enantiomerically pure compounds. The use of lipases, in particular, has gained widespread acceptance due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[3]

The Underlying Principle: Lipase-Catalyzed Enantioselective Acylation

The kinetic resolution of racemic cis-2-aminocyclohexane-1-carboxylic acid typically involves the esterification of the carboxylic acid moiety, followed by the lipase-catalyzed acylation of the amino group. The enzyme, being a chiral catalyst, preferentially acylates one enantiomer at a much faster rate than the other.[4] This rate difference allows for the separation of the faster-reacting enantiomer (as its N-acyl derivative) from the slower-reacting, and now enantioenriched, enantiomer.

dot```dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

Racemic_Ester [label="Racemic cis-Ester\n((1R,2S) and (1S,2R))"]; Lipase [label="Lipase (e.g., CALB)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Acyl_Donor [label="Acyl Donor\n(e.g., Ethyl Acetate)"]; Transition_State [label="Diastereomeric\nTransition States", shape=diamond, color="#FBBC05", fillcolor="#FFFFFF"]; Acylated_Enantiomer [label="Acylated (1R,2S)-Enantiomer"]; Unreacted_Enantiomer [label="Unreacted (1S,2R)-Enantiomer\n(Enantioenriched)"]; Separation [label="Separation\n(e.g., Chromatography)"]; Final_Product [label="Enantiomerically Pure\n(1S,2R)-Amino Acid"]; Hydrolysis [label="Hydrolysis"];

Racemic_Ester -> Transition_State; Lipase -> Transition_State; Acyl_Donor -> Transition_State; Transition_State -> Acylated_Enantiomer [label="Fast"]; Transition_State -> Unreacted_Enantiomer [label="Slow"]; Acylated_Enantiomer -> Separation; Unreacted_Enantiomer -> Separation; Separation -> Final_Product [label="Followed by ester hydrolysis"]; }

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of cyclic amines and amino acids using tartaric acid.

[5][6]Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic cis-2-aminocyclohexane-1-carboxylic acid (1.0 eq) in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., methanol or ethanol).

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent system, with gentle heating if necessary.

-

Slowly add the tartaric acid solution to the amino acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.

Step 3: Liberation of the Enantiomerically Pure Amino Acid

-

Dissolve the isolated diastereomeric salt in water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (if known) or to a pH where the amino acid is least soluble, using a suitable base (e.g., dilute ammonium hydroxide).

-

The enantiomerically enriched amino acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

Comparative Analysis of Synthetic Strategies

The choice between enzymatic and chemical resolution often depends on factors such as scale, cost, desired purity, and available resources.

| Parameter | Enzymatic Kinetic Resolution (EKR) | Classical Chemical Resolution |

| Principle | Different reaction rates of enantiomers with a chiral catalyst. | [4] Formation and separation of diastereomeric salts with different physical properties. |

| Typical Yield | Theoretically limited to 50% for the desired enantiomer. | [4] Can be higher than 50% if the unwanted enantiomer can be racemized and recycled. |

| Enantiomeric Excess (ee) | Often very high (>99%) due to the high selectivity of enzymes. | [7] Highly dependent on the efficiency of the crystallization process; may require multiple recrystallizations to achieve high ee. |

| Advantages | - Mild reaction conditions- High enantioselectivity- Environmentally friendly (biocatalyst)- Recyclable catalyst | - Scalable- Well-established and robust- Potentially lower cost of resolving agent |

| Disadvantages | - 50% theoretical yield limitation- Enzyme cost and stability can be a factor- Requires initial esterification of the carboxylic acid | - May require extensive screening of resolving agents and solvents- Can be labor-intensive (multiple crystallizations)- May generate more chemical waste |

Quality Control: Determination of Enantiomeric Purity

The successful synthesis of an enantiomerically pure compound necessitates a reliable analytical method to verify its enantiomeric excess. The two most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. I[8]t utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

[8]dot

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomeric species in situ, which will have distinct NMR signals. T[9]his is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the analyte. T[9]he CSA forms transient diastereomeric complexes with the enantiomers, leading to a separation of their corresponding signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid is a critical endeavor for advancing drug discovery and development. Both enzymatic kinetic resolution and classical chemical resolution offer viable and robust pathways to this important chiral building block. The choice of methodology will ultimately be guided by the specific requirements of the project, including scale, cost, and desired level of purity. By understanding the principles and practical considerations of each approach, and by employing rigorous analytical techniques to verify the outcome, researchers can confidently and efficiently access this valuable chiral intermediate for the synthesis of next-generation therapeutics.

References

- Badaloni, E., et al. (2007). Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Analytical Chemistry, 79(16), 6013–6019.

- Wenzel, T. J. (2010). Enantiomeric discrimination of cyclic β-amino acids using (18-crown-6)-2,3,11,12-tetracarboxylic acid as a chiral NMR solvating agent. Tetrahedron: Asymmetry, 21(18), 2289–2294.

- Ilisz, I., et al. (2008). Application of Chiral Derivatizing Agents in the High-Performance Liquid Chromatographic Separation of Amino Acid Enantiomers: A Review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.

- A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (2018). Chemistry Research Journal, 3(5), 123-126.

- Uccello-Barretta, G., et al. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis (pp. 367-427). Elsevier.

- Aroulanda, C., & Lesot, P. (2022).

- Wang, Y., et al. (2024). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Analytical Chemistry, 96(12), 5188–5194.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). International Journal of Molecular Sciences, 17(9), 1464.

-

PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]

- Kinetic resolution of amino acid esters catalyzed by lipases. (1996). Chirality, 8(6), 418-22.

- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2016). Royal Society of Chemistry.

- Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. (2011). Beilstein Journal of Organic Chemistry, 7, 1338–1344.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(10), 830-6.

- Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. (2008). Rapid Communications in Mass Spectrometry, 22(3), 337-44.

- Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? (2016).

- Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. (2001). Journal of the Chinese Chemical Society, 48(4), 749-754.

- Chiral HPLC Analysis for Enantiomeric Excess Determin

- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). International Journal of Molecular Sciences, 24(14), 11571.

- RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (2014). ProQuest.

- Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2021). Journal of the American Chemical Society, 143(30), 11656–11663.

- Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. (2006).

- Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2018). Catalysis Science & Technology, 8(18), 4718-4725.

- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 8.

- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.

- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PLoS ONE, 7(6), e38634.

- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2021). The Journal of Organic Chemistry, 86(2), 1548–1558.

- (1S,2S)-2-Aminocyclohexanecarboxylic Acid. (n.d.). PubChem.

- A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice. (2025). Benchchem.

- Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (2021). ChemRxiv.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(13), 5084.

- Improving the expression yield of Candida antarctica lipase B in Escherichia coli by mutagenesis. (2012).

- Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. (2015). Journal of Lipid Research, 56(12), 2348–2358.

- Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. (2007).

Sources

- 1. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. chemrj.org [chemrj.org]

- 6. researchgate.net [researchgate.net]

- 7. dc.engconfintl.org [dc.engconfintl.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

spectroscopic data for (1S,2R)-2-aminocyclohexane-1-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid

Introduction

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone makes it a valuable building block for creating peptidomimetics with well-defined secondary structures, enhancing biological activity and metabolic stability. As a Senior Application Scientist, this guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The causality behind experimental choices and the interpretation of the resulting data are explained to ensure a self-validating system of analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

The defining feature of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is the cis stereochemical relationship between the amino (-NH₂) and carboxylic acid (-COOH) groups on the cyclohexane ring. This arrangement dictates the molecule's conformational preferences and its interactions in biological systems. Understanding this structure is fundamental to interpreting its spectroscopic data.

Caption: Atom Numbering for (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For (1S,2R)-2-aminocyclohexane-1-carboxylic acid, it confirms the connectivity and, crucially, the cis stereochemistry through the analysis of proton-proton coupling constants.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for analyzing amino acids. Deuterated water (D₂O) is often used for its excellent sample solubility. However, it leads to the rapid exchange of labile protons (-NH₂ and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[1] To observe these protons, aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferred.[1][2] This guide will reference data acquired in DMSO-d₆ to provide a more complete picture of the proton environment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving the complex, overlapping multiplets of the cyclohexane ring protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (direct C-H correlation).[1]

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is characterized by a series of complex multiplets for the aliphatic protons on the cyclohexane ring, in addition to signals for the exchangeable protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| COOH | ~12.0 | broad singlet | - | Signal is broad due to hydrogen bonding and exchange. Position is concentration-dependent.[1] |

| NH₂ | ~7.5 - 8.5 | broad singlet | - | Also a broad, exchangeable proton signal. |

| H2 (CH-N) | ~3.0 - 3.2 | multiplet | - | Deshielded by the adjacent electronegative nitrogen atom. |

| H1 (CH-COOH) | ~2.2 - 2.4 | multiplet | - | Deshielded by the adjacent carbonyl group.[3] |

| H3, H4, H5, H6 | ~1.1 - 1.9 | overlapping multiplets | - | These protons reside in a complex spin system, leading to significant signal overlap. |

Note: The exact chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~175.4 | The most downfield signal, characteristic of a carboxylic acid carbonyl carbon.[4] |

| C2 (CH-N) | ~50.8 | Carbon directly attached to the amino group. |

| C1 (CH-COOH) | ~48.4 | Carbon directly attached to the carboxyl group. |

| C3, C4, C5, C6 | ~24.8 - 32.2 | Aliphatic carbons of the cyclohexane ring. Specific assignments require 2D NMR.[4] |

Data referenced from similar Fmoc-protected cis-2-aminocyclohexane carboxylic acid in DMSO.[4] The protecting group has a minor effect on the ring carbon shifts.

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Causality in Experimental Choices

Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Analysis is usually performed in positive ion mode, which protonates the basic amino group to form the [M+H]⁺ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

MS Data Interpretation

-

Molecular Ion: The molecular formula is C₇H₁₃NO₂. The monoisotopic mass is 143.09 Da. [5][6]In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 144.10 .

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the m/z 144.10 precursor ion can induce fragmentation. Key expected fragment ions for amino acids include:

-

[M+H - H₂O]⁺ (m/z 126.09): Loss of a water molecule.

-

[M+H - COOH]⁺ or [M+H - HCOOH]⁺ (m/z 99.10 or 98.09): Loss of the carboxyl group or formic acid. This is a very common fragmentation pathway for carboxylic acids. [7] * [M+H - NH₃]⁺ (m/z 127.09): Loss of ammonia from the amino group.

-

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The structural characterization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the critical cis stereochemistry. IR spectroscopy provides rapid confirmation of the essential amino and carboxylic acid functional groups, while mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides the foundational data and interpretive logic required for researchers to confidently identify and utilize this important molecule in their work.

References

-

Protein Metrics Inc. (2024). Cyclic Peptide Analysis. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Books. Available from: [Link]

-

PubMed. (n.d.). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Available from: [Link]

-

PubChem. (n.d.). (1R,2S)-2-Aminocyclohexane-1-carboxylic acid. Available from: [Link]

-

ResearchGate. (2020). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available from: [Link]

-

ACS Publications. (n.d.). Conformation of cyclic dipeptides. The crystal and molecular structures of cyclo-D-alanyl-L-alanyl and cyclo-L-alanyl-L-alanyl (3,6-dimethylpiperazine-2,5-dione). Available from: [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Available from: [Link]

-

Supporting Information. (n.d.). [No specific title available]. Available from: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available from: [Link]

-

PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available from: [Link]

-

Unknown Source. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available from: [Link]

-

ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC) residues. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Available from: [Link]

-

Duddeck, H., Dietrich, W., & Tóth, G. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Available from: [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Available from: [Link]

-

ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Unknown Source. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]

-

National Institutes of Health. (n.d.). rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate. Available from: [Link]

-

Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Available from: [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers qualitative solubility profiles in various solvents, and provides detailed protocols for quantitative solubility determination. Our approach is grounded in scientific principles and practical laboratory applications to empower your research and development endeavors.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and bioavailability. For a molecule like (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a non-proteinogenic cyclic β-amino acid, understanding its solubility is paramount. This understanding informs solvent selection for synthesis and purification, aids in the design of formulation strategies, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to challenges in achieving therapeutic concentrations, thereby hindering clinical success.

Molecular Structure and its Influence on Solubility

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a fascinating molecule characterized by a cyclohexane ring, an amine group, and a carboxylic acid group. Its specific stereochemistry dictates its three-dimensional shape and, consequently, its interactions with solvent molecules.

Key Molecular Features Influencing Solubility:

-

Zwitterionic Nature: Like other amino acids, (1S,2R)-2-aminocyclohexane-1-carboxylic acid can exist as a zwitterion, possessing both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-).[1][2][3] This dual ionic character significantly enhances its polarity and its ability to interact with polar solvents, particularly water.[4][5] The presence of these charges allows for strong electrostatic interactions and hydrogen bonding with protic solvents.

-

pH-Dependent Solubility: The overall charge of the molecule is highly dependent on the pH of the solution.[6][7][8]

-

At low pH (acidic conditions), the carboxyl group is protonated (-COOH), and the molecule carries a net positive charge.

-

At high pH (basic conditions), the amino group is deprotonated (-NH2), and the molecule carries a net negative charge.

-

At the isoelectric point (pI), the net charge is zero, and the molecule exists predominantly as a zwitterion. Typically, amino acids exhibit their lowest solubility at their isoelectric point.[9]

-

-

Cyclic and Non-polar Backbone: The cyclohexane ring provides a rigid, non-polar scaffold. This hydrophobic character can limit solubility in highly polar solvents and enhance it in less polar organic solvents. The interplay between the polar functional groups and the non-polar ring is a key determinant of the overall solubility profile.

Qualitative Solubility Profile of (1S,2R)-2-aminocyclohexane-1-carboxylic acid

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Slightly Soluble | The zwitterionic nature allows for strong hydrogen bonding and dipole-dipole interactions. The hydrochloride salt of the cis-isomer is soluble in water.[6] Related compounds like 4-aminocyclohexanecarboxylic acid are also water-soluble.[10] However, the non-polar cyclohexane backbone may limit very high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate both the charged and non-polar portions of the molecule. The hydrochloride salt of the cis-isomer is soluble in DMSO.[6] |

| Less Polar | Acetone, Ethyl Acetate | Slightly Soluble to Insoluble | The polarity of these solvents may not be sufficient to overcome the strong intermolecular forces (crystal lattice energy) of the solid amino acid. |

| Non-polar | Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether | Insoluble | The significant difference in polarity between the zwitterionic amino acid and these non-polar solvents results in poor solvation. A study on related trans-cyclohexane-β-amino acid derivatives indicated low solubility in water, and by extension, likely very poor solubility in non-polar organic solvents.[11] |

Quantitative Determination of Thermodynamic Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[12][13][14][15]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials:

-

(1S,2R)-2-aminocyclohexane-1-carboxylic acid (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[16][17][18][19]

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid (1S,2R)-2-aminocyclohexane-1-carboxylic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the subsequent analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of (1S,2R)-2-aminocyclohexane-1-carboxylic acid of known concentrations in the same solvent.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[20]

-

Construct a calibration curve from the standard solutions and use it to calculate the concentration of the diluted sample.

-

Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Experimental Outcomes

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

-

pH of the Medium: For ionizable compounds like amino acids, pH is a critical factor. When determining aqueous solubility, using buffered solutions at physiologically relevant pH values (e.g., pH 7.4) is often necessary.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility study.

Conclusion

While quantitative solubility data for (1S,2R)-2-aminocyclohexane-1-carboxylic acid is not widely published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar organic solvents. For definitive quantitative data, the shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and accurate approach. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently assess the solubility of this and other novel compounds, a critical step in the journey of drug discovery and development.

References

-

ResearchGate. Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. [Online] Available at: [Link]

-

StudySmarter. Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. [Online] Available at: [Link]

-

ACS Publications. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Online] Industrial & Engineering Chemistry Research. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

ACS Publications. Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. [Online] Journal of Chemical & Engineering Data. Available at: [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Online] Available at: [Link]

-

Quora. What is a zwitterion in relation to amino acids?. [Online] Available at: [Link]

-

Springer. A review of methods for solubility determination in biopharmaceutical drug characterization. [Online] Available at: [Link]

-

Chemistry LibreTexts. 26.1: Structures of Amino Acids. [Online] Available at: [Link]

-

ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Online] Available at: [Link]

-

ResearchGate. pH dependence of amino acid solubility. [Online] Available at: [Link]

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Online] Available at: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]

-

BuyersGuideChem. (1S,2R)-2-aminocyclohexanecarboxylic acid. [Online] Available at: [Link]

-

Optical properties of amino acids: What are zwitterions?. [Online] Available at: [Link]

-

Study.com. Zwitterion | Definition, Structure & Properties. [Online] Available at: [Link]

-

ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Online] Available at: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]

-

PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Online] Available at: [Link]

-

Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Online] Available at: [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Online] Available at: [Link]

-

IS MUNI. Physical Properties: Solubility Classification. [Online] Available at: [Link]

-

PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Online] Available at: [Link]

-

PubChem. 2-Aminocyclohexanecarboxylic acid. [Online] Available at: [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Online] Available at: [Link]

-

IJCRT. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Online] Available at: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Online] Available at: [Link]

-

White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines. [Online] Available at: [Link]

-

ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?. [Online] Available at: [Link]

-

7.3 Solubility of Amines. [Online] Available at: [Link]

-

ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Online] Available at: [Link]

-

Reddit. carboxylic acid solubility + TLC. [Online] Available at: [Link]

Sources

- 1. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptidream.com [peptidream.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 2724639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. squarix.de [squarix.de]

- 7. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 4-Aminocyclohexanecarboxylic Acid | 1776-53-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. 2-Amino-1-hydroxycyclohexane-1-carboxylic acid | C7H13NO3 | CID 45122125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. (1S,2R)-2-aminocyclohexane-1-carboxylic acid (189101-41-5) for sale [vulcanchem.com]

- 19. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

commercial availability of (1S,2R)-2-aminocyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid

Executive Summary

(1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC) is a conformationally constrained cis-β-amino acid that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclic structure provides a unique scaffold for designing peptidomimetics, foldamers, and chiral catalysts. The specific (1S,2R) stereochemistry is crucial for its interaction with biological targets and for directing the stereochemical outcome of asymmetric reactions. This guide offers a comprehensive overview for researchers and drug development professionals on the commercial procurement of (1S,2R)-ACHC and its derivatives, details a robust synthetic protocol for its preparation when a commercial source is unavailable or unsuitable, and explores its key applications.

Introduction: The Significance of a Constrained β-Amino Acid

(1S,2R)-2-aminocyclohexane-1-carboxylic acid belongs to the class of cyclic β-amino acids. Unlike their linear counterparts, the cyclohexane ring locks the backbone into a specific conformation, which is highly desirable in drug design. This pre-organization can lead to enhanced binding affinity, improved metabolic stability, and specific secondary structures in peptides. The cis-relationship between the amino and carboxylic acid groups in the (1S,2R) isomer further defines its three-dimensional shape, making it a valuable building block for creating complex molecules with high stereochemical precision[1]. Its applications range from the synthesis of novel pharmaceuticals, particularly for neurological disorders, to the development of advanced polymers and chiral intermediates[1][2].

Commercial Availability and Procurement

(1S,2R)-2-aminocyclohexane-1-carboxylic acid and its protected derivatives are available from various chemical suppliers. Procurement in the form of the free amino acid, a hydrochloride salt, or with amine-protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) is possible. These protected forms are essential for applications in solid-phase peptide synthesis[2].

When sourcing this compound, it is critical to verify the stereochemical purity. Researchers should request a certificate of analysis confirming the identity and enantiomeric excess (e.e.) of the product.

Table 1: Commercial Suppliers of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid and Derivatives

| Supplier | Product Name(s) | CAS Number(s) | Notes |

| Parchem | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 1284942-95-5, 189101-41-5 | Provides the free amino acid.[3] |

| JHECHEM CO LTD | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 189101-41-5 | A China-based manufactory.[4] |

| Vulcanchem | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 189101-41-5 | Listed as a valuable intermediate for drug design.[5] |

| Sigma-Aldrich | (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid | MFCD06410975 | Offers the Fmoc-protected version for peptide synthesis.[6] |

| Chem-Impex | (1S,2R)-Boc-2-aminocyclohexane carboxylic acid | 865689-36-7 | Provides the Boc-protected derivative, highlighting its use in pharmaceuticals.[1][2] |

| Biosynth | (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride | 158414-45-0 | Supplies the hydrochloride salt form.[7] |

Disclaimer: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Strategy: A Practical Approach via Chiral Resolution

While direct asymmetric syntheses exist for related compounds, a robust and widely applicable method for obtaining enantiomerically pure (1S,2R)-ACHC involves the synthesis of the racemic cis-diastereomer followed by classical chiral resolution. This two-stage approach is often more practical and scalable for laboratory settings.

Stage 1: Synthesis of Racemic cis-2-Aminocyclohexanecarboxylic Acid

The synthesis of the racemic cis/trans mixture of 2-aminocyclohexanecarboxylic acid can be achieved through the catalytic hydrogenation of an appropriate aromatic precursor, such as anthranilic acid or p-aminobenzoic acid, followed by separation of the cis and trans diastereomers. The hydrogenation often yields a mixture of isomers, with the cis isomer being a key intermediate for our target molecule.

Stage 2: Chiral Resolution of rac-cis-2-Aminocyclohexanecarboxylic Acid

Chiral resolution is a powerful technique to separate a racemic mixture into its constituent enantiomers. This is achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

The following protocol is a representative procedure based on well-established chemical principles for resolving amino acids.

Experimental Protocol: Chiral Resolution

-

Objective: To isolate (1S,2R)-2-aminocyclohexane-1-carboxylic acid from its racemic cis-mixture.

-